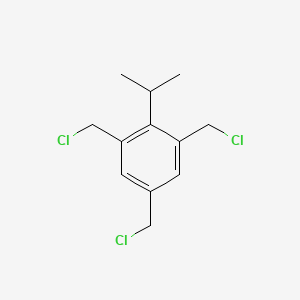
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene is an organic compound with a unique structure that features three chloromethyl groups and an isopropyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene typically involves the chloromethylation of 2-(propan-2-yl)benzene. One common method is the reaction of 2-(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.
Chemical Reactions Analysis
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene exerts its effects depends on the specific reaction it undergoes. Generally, the chloromethyl groups are reactive sites that can interact with nucleophiles or undergo redox reactions. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.
Comparison with Similar Compounds
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene can be compared with other compounds such as 1,3,5-Tris(bromomethyl)-2-(propan-2-yl)benzene and 1,3,5-Tris(hydroxymethyl)-2-(propan-2-yl)benzene. These compounds share similar structures but differ in the functional groups attached to the benzene ring. The presence of different halogens or hydroxyl groups can significantly alter the reactivity and applications of these compounds.
Properties
CAS No. |
61099-17-0 |
|---|---|
Molecular Formula |
C12H15Cl3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
1,3,5-tris(chloromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-8(2)12-10(6-14)3-9(5-13)4-11(12)7-15/h3-4,8H,5-7H2,1-2H3 |
InChI Key |
QJOUIZJTVUFHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1CCl)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


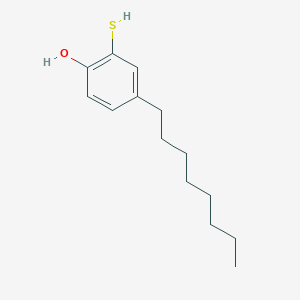
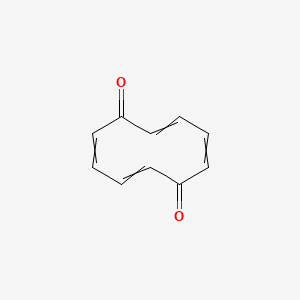
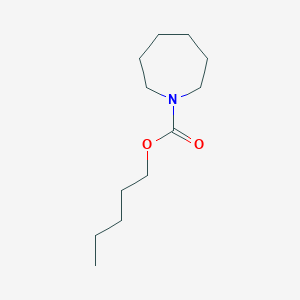
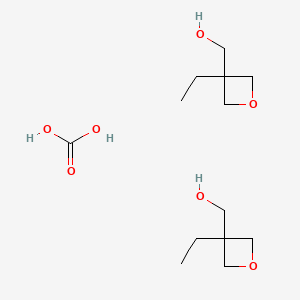

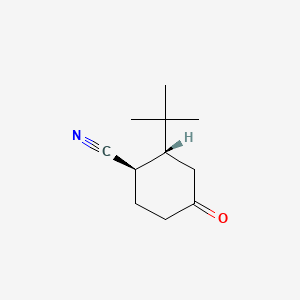
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
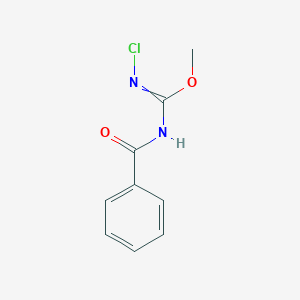
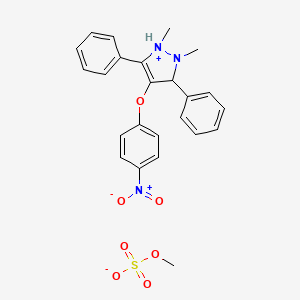
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
